molecular formula C24H31N5OS B6107424 1'-{[(4-anilinophenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide

1'-{[(4-anilinophenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide

Cat. No. B6107424
M. Wt: 437.6 g/mol
InChI Key: ZDKKJICIDSXDHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-{[(4-anilinophenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide, commonly known as ABP-700, is a novel selective antagonist for the nicotinic acetylcholine receptor. ABP-700 has been developed as a potential treatment for acute respiratory distress syndrome (ARDS) and other respiratory disorders.

Mechanism of Action

ABP-700 is a selective antagonist for the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is expressed on various cells in the lung, including alveolar macrophages, epithelial cells, and endothelial cells. Activation of the α7 nAChR has been shown to have anti-inflammatory and immunomodulatory effects in the lung. ABP-700 blocks the activation of the α7 nAChR, which reduces inflammation and improves lung function.
Biochemical and Physiological Effects:
ABP-700 has been shown to have several biochemical and physiological effects in preclinical studies. ABP-700 reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in the lung. ABP-700 also reduces the infiltration of neutrophils and macrophages into the lung, which reduces lung injury. In addition, ABP-700 improves oxygenation and reduces airway resistance in animal models of respiratory disorders.

Advantages and Limitations for Lab Experiments

ABP-700 has several advantages for lab experiments. ABP-700 is highly selective for the α7 nAChR, which reduces off-target effects. ABP-700 also has good pharmacokinetic properties, which allows for easy dosing and administration in animal models. However, ABP-700 has several limitations for lab experiments. ABP-700 is a novel compound, which limits the availability of commercial sources. In addition, ABP-700 has a relatively low yield in the synthesis process, which limits the amount of compound that can be produced.

Future Directions

There are several future directions for ABP-700 research. One potential direction is the development of ABP-700 as a treatment for 1'-{[(4-anilinophenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide and other respiratory disorders in humans. Clinical trials are needed to determine the safety and efficacy of ABP-700 in humans. Another potential direction is the investigation of the role of the α7 nAChR in other diseases, such as sepsis and inflammatory bowel disease. Finally, the development of new compounds that target the α7 nAChR may lead to improved treatments for respiratory and other inflammatory disorders.
Conclusion:
ABP-700 is a novel selective antagonist for the α7 nicotinic acetylcholine receptor that has potential as a treatment for acute respiratory distress syndrome and other respiratory disorders. ABP-700 has been extensively studied in preclinical models and has been shown to have anti-inflammatory and immunomodulatory effects in the lung. Future research is needed to determine the safety and efficacy of ABP-700 in humans and to investigate the role of the α7 nAChR in other diseases.

Synthesis Methods

The synthesis of ABP-700 involves several steps. The first step is the synthesis of 4-anilinophenyl isothiocyanate, which is then reacted with 1,4'-bipiperidine-4-carboxamide to form the intermediate product. The intermediate product is then reacted with N,N-dimethylformamide dimethyl acetal to form ABP-700. The overall yield of the synthesis process is around 40%.

Scientific Research Applications

ABP-700 has been extensively studied in preclinical models of 1'-{[(4-anilinophenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide and other respiratory disorders. In animal models of this compound, ABP-700 has been shown to improve oxygenation and reduce lung injury. ABP-700 has also been shown to reduce airway resistance and improve lung function in animal models of asthma and chronic obstructive pulmonary disease (COPD).

properties

IUPAC Name

1-[(4-anilinophenyl)carbamothioyl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5OS/c25-22(30)24(29-15-5-2-6-16-29)13-17-28(18-14-24)23(31)27-21-11-9-20(10-12-21)26-19-7-3-1-4-8-19/h1,3-4,7-12,26H,2,5-6,13-18H2,(H2,25,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKKJICIDSXDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C(=S)NC3=CC=C(C=C3)NC4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.